molecular formula C15H16N4OS B4630789 N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4630789
M. Wt: 300.4 g/mol
InChI Key: VUTOGIKWHYIZLT-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core and a thiophene carboxamide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide typically involves the condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine with 5-ethyl-3-thiophenecarboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazolo[3,4-b]pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as TRKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the induction of apoptosis and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a thiophene carboxamide moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-11-6-10(7-21-11)15(20)17-14-12-8(2)5-9(3)16-13(12)18-19-14/h5-7H,4H2,1-3H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTOGIKWHYIZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NNC3=C2C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.